Buspirone EP Impurity J
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Overview
Description
Preparation Methods
The preparation of Buspirone EP Impurity J involves synthetic routes and reaction conditions that are specific to its chemical structure. The compound is synthesized through a series of chemical reactions that involve the formation of its unique spirodimer structure. The industrial production methods for this compound are not widely documented, but it is typically produced in specialized laboratories that focus on the synthesis of pharmaceutical impurities .
Chemical Reactions Analysis
Buspirone EP Impurity J undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents used in substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Buspirone EP Impurity J has several scientific research applications, including:
Mechanism of Action
Comparison with Similar Compounds
Buspirone EP Impurity J can be compared with other similar compounds, including:
Buspirone EP Impurity E: This compound is another impurity of Buspirone with a different chemical structure.
Buspirone EP Impurity F: This compound is an open-ring dimer impurity of Buspirone.
Buspirone EP Impurity G: This compound is a related compound of Buspirone with a different molecular formula.
This compound is unique due to its specific spirodimer structure and its role as an impurity standard for Buspirone .
Properties
Molecular Formula |
C34H52N6O5 |
---|---|
Molecular Weight |
624.8 g/mol |
IUPAC Name |
4-(7,9-dioxo-8-azaspiro[4.5]decan-8-yl)butyl 2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butylamino]ethyl]cyclopentyl]acetate |
InChI |
InChI=1S/C34H52N6O5/c41-28(35-14-5-6-17-38-19-21-39(22-20-38)32-36-15-9-16-37-32)24-33(10-1-2-11-33)27-31(44)45-23-8-7-18-40-29(42)25-34(26-30(40)43)12-3-4-13-34/h9,15-16H,1-8,10-14,17-27H2,(H,35,41) |
InChI Key |
PZLBQQSARKPZGH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCOC(=O)CC3(CCCC3)CC(=O)NCCCCN4CCN(CC4)C5=NC=CC=N5 |
Origin of Product |
United States |
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